molecular formula C20H21FN4OS2 B2896000 2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105225-07-7

2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2896000
CAS No.: 1105225-07-7
M. Wt: 416.53
InChI Key: JJQSMWDQAIDRFY-UHFFFAOYSA-N
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Description

The compound 2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a 1,3,4-thiadiazole derivative characterized by two key substituents:

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS2/c1-26-18-7-5-17(6-8-18)24-9-11-25(12-10-24)19-22-23-20(28-19)27-14-15-3-2-4-16(21)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQSMWDQAIDRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C19H21FN4OS
  • SMILES : COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F

Anticancer Properties

Research has indicated that thiadiazole derivatives exhibit significant anticancer activity. A review by Alam et al. (2020) highlighted that various thiadiazole compounds demonstrated suppressive activity against multiple human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 21SK-MEL-24.27Inhibition of ERK1/2
Compound 24A549Not specifiedInduction of G1 to S phase transition
Compound 58HCT-11692.2 ± 1.8Induction of apoptosis via caspases

The study also emphasized the importance of substituents on the thiadiazole ring in enhancing anticancer efficacy .

Antimicrobial Activity

Thiadiazole derivatives have been explored for their antimicrobial properties. Some studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.

Case Study:
A recent study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Cell Cycle Modulation : Evidence suggests that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Production : Some studies indicate that thiadiazoles can increase ROS levels in cancer cells, triggering oxidative stress and cell death.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The presence of the piperazine and fluorobenzyl groups enhances the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against various bacterial strains. Studies have shown that derivatives of thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Thiadiazoles are known for their anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have suggested that similar compounds can inhibit the activity of protein kinases that are crucial for tumor growth.

Neuropharmacological Effects

The piperazine ring in this compound is associated with neuropharmacological activities. Research indicates that compounds with similar structures can act as serotonin receptor modulators, which may be beneficial in treating psychiatric disorders such as anxiety and depression. The potential for this compound to influence neurotransmitter systems warrants further investigation.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives for their antimicrobial activity. The results indicated that compounds similar to 2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on anticancer properties, researchers synthesized several thiadiazole derivatives and tested their effects on human breast cancer cell lines. The findings revealed that certain derivatives induced apoptosis through caspase activation and mitochondrial pathway modulation. The compound's structure was noted to enhance its interaction with target proteins involved in apoptosis regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Core

The bioactivity of 1,3,4-thiadiazoles is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Bioactivity Comparison of Selected 1,3,4-Thiadiazole Derivatives
Compound Name / ID Position 2 Substituent Position 5 Substituent Bioactivity (IC₅₀ or Activity Range) Key Reference
Target Compound 3-Fluorobenzylthio 4-(4-Methoxyphenyl)piperazinyl Not reported
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 1105228-25-8) 3-Fluorobenzylthio 4-(4-Fluorophenyl)piperazinyl Not reported
Compound 40 (Plech et al., 2015) 3-Fluorophenylamino 3-Hydroxyphenyl MCF-7: 120 μM; MDA-MB-231: 70 μM
Compound 8c (Janowska et al., 2019) 3-Methylanilino 4-(3,3-Dimethyltriazol-1-yl)phenyl MGC803 gastric cancer: 5.3 μM
Sodium 2-((4-phenyl-5-...thiadiazole () Complex triazole-thiadiazole hybrid Sodium acetate group Enhanced enzyme-binding energy vs. reference drugs

Key Observations :

  • Fluorine Substitution: The 3-fluorobenzylthio group in the target compound and its fluorophenyl-piperazine analog (CAS 1105228-25-8) may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
  • Piperazine vs. Aromatic Rings : The 4-(4-methoxyphenyl)piperazinyl group in the target compound likely improves solubility and serotonin/dopamine receptor affinity compared to simpler aryl groups (e.g., Compound 40’s 3-hydroxyphenyl) .
  • Anticancer Activity : Methoxy and halogen substituents (e.g., 4-methoxy in the target compound, 4-bromo in Compound 41 ) correlate with improved cytotoxicity, likely due to enhanced DNA intercalation or topoisomerase inhibition.

Piperazine-Containing Analogs

Piperazine derivatives are common in CNS-targeting drugs. The target compound’s piperazine moiety is structurally analogous to compounds like Epimidin (a pyrazolo-pyrimidine with 4-methoxyphenylpiperazine), which showed anticonvulsant activity in preclinical models . However, the thiadiazole core in the target compound may confer distinct pharmacokinetic properties, such as slower hepatic clearance compared to pyrimidine-based scaffolds.

Table 2: Piperazine-Containing Thiadiazole/Oxadiazole Derivatives
Compound Name / ID Core Structure Piperazine Substituent Bioactivity Reference
Target Compound 1,3,4-Thiadiazole 4-(4-Methoxyphenyl) Not reported
Epimidin Pyrazolo-pyrimidine 4-(4-Methoxyphenyl) Anticonvulsant
6j (Adamantanyl-oxadiazole) 1,3,4-Oxadiazole 4-(3-Chlorophenyl) Anticancer (moderate activity)
7d (Isoxazole-piperazine) Isoxazole 4-Methoxyphenyl HDAC inhibition in breast cancer

Key Observations :

  • 4-Methoxyphenyl vs. Halogenated Piperazines : The methoxy group in the target compound may reduce cytotoxicity compared to chlorophenyl derivatives (e.g., 6j ), but improve selectivity for neurological targets.
  • Thiadiazole vs. Oxadiazole Cores : Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles due to reduced susceptibility to hydrolytic cleavage .

Q & A

Basic: What are the common synthetic routes for synthesizing this thiadiazole derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions focusing on:

Core Thiadiazole Formation : Cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acids or esters under acidic conditions (e.g., POCl₃) .

Substituent Introduction :

  • The 3-fluorobenzylthio group is introduced via nucleophilic substitution using 3-fluorobenzyl mercaptan or alkylation of a thiol intermediate .
  • The 4-(4-methoxyphenyl)piperazine moiety is attached via SN2 reactions or copper-catalyzed coupling, often requiring anhydrous solvents like DMF and bases such as triethylamine .

Purification : Recrystallization from DMSO/water mixtures or column chromatography with ethyl acetate/hexane gradients .

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